The compound is derived from carbacyclin, a known prostacyclin analog, and is structurally modified to enhance its biological activity. It belongs to the broader category of synthetic prostaglandins, which are often used in pharmacological research and clinical applications due to their diverse biological effects .
The synthesis of 17,20-Dimethylisocarbacyclin typically involves several steps:
The molecular formula of 17,20-Dimethylisocarbacyclin is . Its structure features a bicyclic framework that includes:
These structural features contribute to its biological activity as a prostacyclin receptor agonist .
17,20-Dimethylisocarbacyclin can participate in various chemical reactions:
The mechanism of action of 17,20-Dimethylisocarbacyclin primarily involves its role as an agonist for the prostacyclin receptor. Upon binding to this receptor:
The compound's structure allows it to mimic the natural ligand prostacyclin effectively, enhancing its therapeutic potential in managing cardiovascular conditions .
The melting point and boiling point data are essential for understanding its handling and application in laboratory settings. Additionally, spectroscopic data (NMR, IR) can provide insights into its functional groups and molecular interactions .
17,20-Dimethylisocarbacyclin has several notable applications:
17,20-Dimethylisocarbacyclin (chemical name: 17α,20-dimethyl-δ^6,6a^-6a-carbaprostaglandin I~1~; development code: TEI-9063) is a synthetic prostacyclin (PGI~2~) analog belonging to the class of isocarbacyclin derivatives. This structural class replaces the oxygen atom in the traditional prostacyclin oxane ring with a methylene group (-CH~2~), forming a carbocyclic ring system that significantly enhances metabolic stability [1] [2]. The compound features two key methyl substitutions at the 17α and 20 positions of the carbocyclic core (Figure 1). These modifications confer resistance to enzymatic degradation, particularly β-oxidation, thereby prolonging its biological half-life compared to endogenous prostacyclin and earlier analogs like iloprost [2]. Its systematic IUPAC name is (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S,4RS)-3-hydroxy-4-methyloct-1-en-6-ynyl)cyclopentyl]hept-5-enoic acid, with a molecular formula of C~25~H~36~O~5~ and a molecular weight of 416.55 g/mol [2].
Table 1: Key Chemical Properties of 17,20-Dimethylisocarbacyclin
Property | Specification |
---|---|
Chemical Class | Isocarbacyclin (Carbacyclin) Prostacyclin Analog |
Molecular Formula | C~25~H~36~O~5~ |
Molecular Weight | 416.55 g/mol |
Development Code | TEI-9063 |
Key Structural Features | 17α-methyl, 20-methyl, carbocyclic ring |
Stability Advantages | Resistant to β-oxidation and enzymatic hydrolysis |
The development of 17,20-Dimethylisocarbacyclin emerged from concerted efforts to overcome the pharmacological limitations of endogenous prostacyclin (PGI~2~), a potent but chemically unstable vasodilator and platelet inhibitor with a half-life of <3 minutes in vivo [1]. First-generation analogs like iloprost (a carbacyclin derivative) and beraprost (orally active) improved stability but exhibited suboptimal receptor selectivity and variable pharmacokinetics [1] [2]. In the 1990s, researchers at Teijin Institute for Bio-Medical Research pioneered the isocarbacyclin scaffold, leading to the synthesis of TEI-9063 and related compounds [2]. This analog represented a strategic advancement by incorporating dual methyl groups at positions 17 and 20, which sterically hindered common sites of oxidative metabolism. Pharmacological evaluations confirmed its enhanced persistence in biological systems, with in vitro relaxation effects in human pulmonary artery that were 10-fold more potent than iloprost and 100-fold more potent than natural PGI~2~ [2]. Its design reflected a broader trend in prostanoid therapeutics: optimizing metabolic resilience without compromising receptor engagement efficacy.
Prostacyclin analogs function primarily via activation of the IP receptor, a G~s~-protein-coupled receptor (GPCR) that stimulates adenylate cyclase, elevating intracellular cyclic AMP (cAMP) levels [1]. This signaling cascade induces:
17,20-Dimethylisocarbacyclin demonstrates exceptional affinity for the human IP receptor. Studies on human pulmonary arteries pre-contracted with phenylephrine revealed an IC~50~ of ~0.6 nM, ranking it among the most potent synthetic prostacyclin mimetics known [2]. Notably, its vasorelaxant effects persist significantly longer than non-methylated analogs upon washout, attributable to its lipophilic methyl groups promoting tissue retention [2]. Beyond classical IP signaling, emerging evidence suggests prostacyclin analogs may also activate nuclear peroxisome proliferator-activated receptors (PPARs), influencing gene transcription related to vascular homeostasis and metabolism [1] [4].
Table 2: Pharmacological Profile of 17,20-Dimethylisocarbacyclin in Vascular Systems
Parameter | Activity | Biological Significance |
---|---|---|
IP Receptor Binding Affinity | Sub-nanomolar range (High affinity) | Superior to iloprost and PGI~2~ |
Vasorelaxation (Human Pulmonary Artery) | IC~50~ ≈ 0.6 nM (vs. phenylephrine) | 10-fold > iloprost, 100-fold > PGI~2~ |
Persistence after Washout | Prolonged (> non-methylated analogs) | Enhanced tissue retention due to lipophilicity |
Receptor Cross-reactivity | Minimal interaction with EP~3~/TP receptors | Reduced off-target vasoconstrictor effects |
The interaction between 17,20-Dimethylisocarbacyclin and the IP receptor initiates a cascade of intracellular events. Binding induces a conformational change in the receptor, activating G~s~ proteins that stimulate adenylate cyclase to convert ATP to cAMP. Elevated cAMP activates protein kinase A (PKA), which phosphorylates multiple targets:
Unlike natural PGI~2~, 17,20-Dimethylisocarbacyclin exhibits negligible activity at other prostanoid receptors (e.g., EP~3~ or TP receptors), minimizing undesired vasoconstrictive or pro-inflammatory effects [2]. This selectivity is attributed to its unique carbocyclic structure and methyl substitutions, which optimize steric compatibility with the IP receptor binding pocket.
Recent investigations have revealed potential applications beyond vascular biology. In vitro studies indicate that IP receptor activation by prostacyclin analogs triggers lipolytic pathways in adipocytes. Exposure of adipocytes to IP agonists like TEI-9063 stimulates cAMP-dependent protein kinase, activating hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), leading to triglyceride hydrolysis and release of free fatty acids and glycerol [4]. In experimental models, this translated to a 50–300% increase in glycerol production, suggesting a role in modulating adipose tissue metabolism [4]. These findings position 17,20-Dimethylisocarbacyclin as a candidate for exploring metabolic disorders characterized by dysfunctional lipid storage, such as obesity or fatty liver disease, though clinical validation remains pending.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3